镍铜铁锰

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nickel-Copper (Ni-Cu) alloys, often with small amounts of other elements such as iron and manganese, are known for their high strength, toughness, excellent corrosion resistance, and potential wear resistance . They are widely used in various industries, including chemical, oil, and marine industries, for manufacturing various equipment components . The Ni-Cu system forms the basis for the Monel alloy family .

Synthesis Analysis

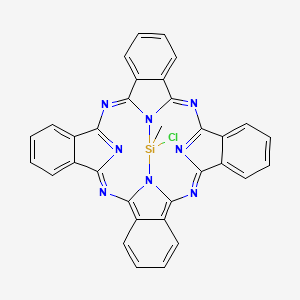

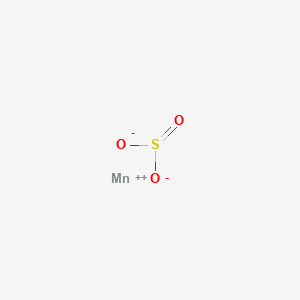

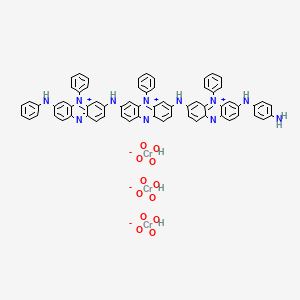

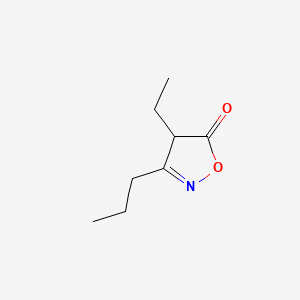

Ni-Cu alloys were historically prepared by processing ores . Today, they are synthesized using various methods, including elemental analysis, infrared spectroscopy, mass spectrometry, ultraviolet-visible spectroscopy, conductivity, magnetic measurements, and thermogravimetric analysis . In one study, novel manganese (II), iron (III), cobalt (II), nickel (II), and copper (II) chelates were synthesized and studied using these methods .

Molecular Structure Analysis

Nickel and copper exhibit very similar atomic characteristics. They both have a face-centered cubic (fcc) crystal structure type, with less than three percent difference in atomic radii . The Ni-Cu system has complete solid solubility, allowing the production of single-phase alloys over the entire composition range .

Chemical Reactions Analysis

Nickel, cobalt, and manganese concentrations can be measured using ultraviolet-visible spectroscopy . This technique is effective, inexpensive, flexible, and simple, making it suitable for onsite measurement in various industries such as battery production, battery recycling, and ore separation .

Physical And Chemical Properties Analysis

Ni-Cu alloys exhibit simultaneously high strength and toughness, excellent corrosion resistance, and may show good wear resistance . They are resistant to corrosion by many aggressive agents, including rapidly flowing seawater .

科学研究应用

形状记忆合金: 镍锰镓 (NiMnGa) 和其他合金如铜锌铝 (ZnCuAl)、铜铝镍 (CuAlNi) 和镍钛 (NiTi) 因其独特的机械和功能特性(如伪弹性和形状记忆效应)而被探索。这些合金在智能传感器、执行器、医疗器械等领域有应用 (Maletta & Furgiuele, 2012).

镁工业应用: 合金技术的创新,特别是那些限制铜、铁和镍污染物并包括锰的创新,显著提高了镁的耐腐蚀性。这扩大了其在汽车和电子工业中的应用 (Pekguleryuz, 2002).

水生沉积物污染估计: 研究强调了金属分馏在评估沉积物污染中的重要性。对塞尔维亚河流的研究表明,沉积物中的铜、锌、镉、锰和镍等金属可能表明人为来源 (Sakan et al., 2016).

农业和土壤健康: 在农业中,将镍施用于土壤会影响豆类和大豆等作物的生产力和营养积累。它与氮、铜、铁、锰和锌等元素相互作用 (Moraes et al., 2021).

锰结核加工: 锰结核是铜、镍、钴和锰等金属的潜在来源。这些金属的提取是一个重要的研究课题,为此开发了各种湿法冶金和火法冶金工艺 (Randhawa et al., 2016).

催化和化学: 在催化中使用铁、锰和镍等贱金属正受到关注。它们在化学过程中的应用,包括交叉偶联反应,是一个不断增长的研究领域 (Fürstner, 2016).

从水样中去除镍离子: 混合铁锰氧化物纳米粒子已有效用于从水溶液中去除镍离子,展示了它们在环境净化应用中的潜力 (Buccolieri et al., 2017).

人类健康和疾病: 铁、铜、锌、锰、钴和镍等过渡金属在人类健康中发挥着至关重要的作用。金属稳态的破坏与从血色病到神经退行性疾病的各种疾病有关 (Bleackley & MacGillivray, 2011).

土壤修复: 施加到土壤中的镍会影响大麦等作物的生长和微量营养素浓度,影响铁、锰、铜和锌等元素 (Kumar et al., 2018).

重金属去除: 锰矿的硫酸活化已被研究用于去除镍、铁和铜等重金属,表明其在环境修复中的潜力 (Resende et al., 1999).

作用机制

安全和危害

未来方向

The demand for nickel and copper is expected to increase significantly due to their critical role in clean energy technologies . Similarly, the demand for manganese is projected to grow, particularly in the electric vehicle and battery storage space . The mining sector must find ways to meet this growing demand while operating on a net-zero basis .

属性

IUPAC Name |

copper;iron;manganese;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Fe.Mn.Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANFWJQPUHQWDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn].[Fe].[Ni].[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFeMnNi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel copper iron manganese | |

CAS RN |

11105-19-4 |

Source

|

| Record name | High nickel alloys | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)

![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)